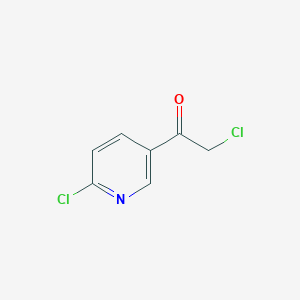

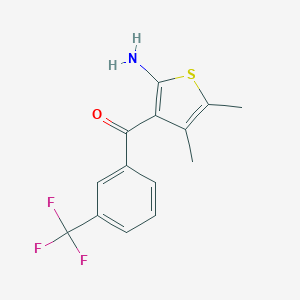

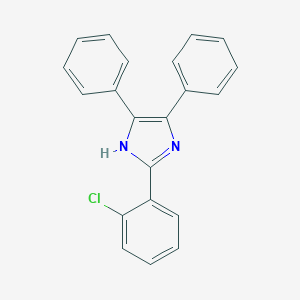

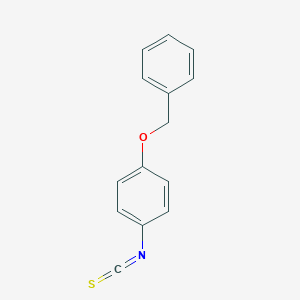

![molecular formula C15H16O3 B161370 4-[3-(4-羟基苯基)丙基]间苯二酚 CAS No. 376361-97-6](/img/structure/B161370.png)

4-[3-(4-羟基苯基)丙基]间苯二酚

描述

“4-[3-(4-Hydroxyphenyl)propyl]resorcinol” is a derivative of resorcinol . Resorcinol is a phenolic compound with the formula C6H4(OH)2 and is one of three isomeric benzenediols . It is used as an antiseptic and disinfectant in topical pharmaceutical products . It is also used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Synthesis Analysis

The synthesis of new resorcinol derivatives involves organic synthesis methods to prepare these compounds with high yields . The precursor material is used to prepare di-substituted molecule pharmaceutical compounds by reacting with acetic acid and zinc dichloride as catalysts at the first step . At the second step, the product reacts with chloroacetic acid using sodium hydroxide to convert the carboxyl group in the last product to an acid chloride by SOCl2 . The acid chloride is then dissolved in DCM and reacted with four amino drugs (Sulfadiazine, Theophylline, Paracetamol, and 4-amino antipyrine) to produce the new preparative compounds .Molecular Structure Analysis

The molecular structure of resorcinol, the base compound of “4-[3-(4-Hydroxyphenyl)propyl]resorcinol”, is C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer (or meta-isomer) . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of new resorcinol derivatives include an acylation reaction of resorcinol . A theoretical investigation has been done to prove the nature of the acylation reaction of resorcinol through the suggestion of three different transition states . The calculation proves that the acylation reaction is done through the para position of the aromatic ring with high yield present than other positions .Physical And Chemical Properties Analysis

Resorcinol is a phenolic compound with the formula C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer (or meta-isomer) . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .科学研究应用

合成和化学性质

4-[3-(4-羟基苯基)丙基]间苯二酚,是间苯二酚的衍生物,在各种合成过程中得到了探索。例如,从商业上可获得的间苯二酚出发合成了3-羟基-2-碘苯基-(4-甲基苯磺酸酯),表明了间苯二酚衍生物在化学合成中的潜力(Pan et al., 2020)。此外,在常温下进行的科尔贝-施密特类型反应,涉及到间苯二酚,使用了有机碱作为催化剂,展示了间苯二酚化合物在化学反应中的多功能性(Sadamitsu et al., 2019)。

生物活性和应用

间苯二酚衍生物显示出显著的生物活性。例如,取代间苯二酚中增强的疏水性提高了酪氨酸酶抑制活性,表明了在生物化学和药理学中的潜在应用(Khatib et al., 2007)。同样,二溴化间苯二酚二聚体显示出强大的抗菌活性和对白色念珠菌的抑制作用,暗示了它们在抗微生物研究中的用途(Bouthenet et al., 2011)。

环境和分析化学

在环境和分析化学领域,间苯二酚衍生物被用作分析试剂。例如,4-(2-吡啶偶氮)-间苯二酚已被用于钴、铀和铅的比色估测,突显了它在分析化学中的应用(Pollard et al., 1959)。

聚合物科学

间苯二酚及其衍生物在聚合物科学中发挥着重要作用。例如,它们已被用作聚合物中的单体或反应性添加剂,增强了(预)聚合物的分子量和其他性质(Dressler, 1994)。

安全和危害

When handling “4-[3-(4-Hydroxyphenyl)propyl]resorcinol”, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place . The container should be kept tightly closed .

未来方向

Research into new drug derivatives has been accelerated to increase the treatment effect towards a wide range of microbial organisms that cause disease . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .

属性

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-7-4-11(5-8-13)2-1-3-12-6-9-14(17)10-15(12)18/h4-10,16-18H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSKNGMIUSMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Hydroxyphenyl)propyl]resorcinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

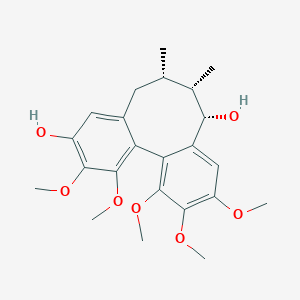

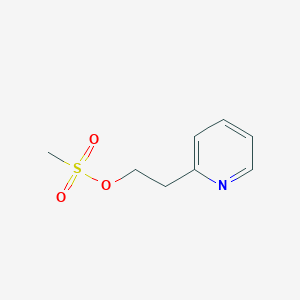

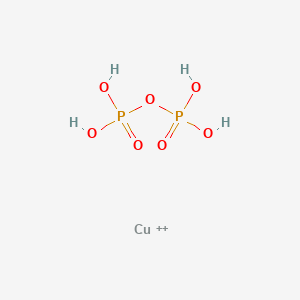

![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)